molecular formula C21H26N2O4 B7526580 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea

1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea

Cat. No. B7526580
M. Wt: 370.4 g/mol
InChI Key: BSCQKCPAOXDSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea, also known as MMPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPU is a urea derivative that acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a critical role in pain perception, inflammation, and thermoregulation. The ability of MMPU to selectively inhibit TRPV1 makes it an attractive candidate for the development of new analgesic drugs.

Mechanism of Action

The mechanism of action of 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea involves the selective inhibition of TRPV1 channels. TRPV1 channels are activated by a variety of stimuli, including heat, protons, and capsaicin. Activation of TRPV1 channels leads to the influx of calcium ions into sensory neurons, which triggers the release of neurotransmitters involved in pain and inflammation. 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea binds to a specific site on the TRPV1 channel and prevents calcium influx, thereby reducing the release of neurotransmitters and the perception of pain and inflammation.
Biochemical and Physiological Effects
1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea has been shown to reduce hyperalgesia, allodynia, and spontaneous pain behavior. 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea does not appear to have significant effects on locomotor activity or cognitive function, suggesting that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

One advantage of 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea is its selectivity for TRPV1 channels, which allows for a more targeted approach to pain and inflammation management. 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea is its relatively low potency compared to other TRPV1 antagonists. This may limit its effectiveness in certain pain and inflammation models. Additionally, the long half-life of 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea may make it difficult to titrate dosages and may increase the risk of adverse effects.

Future Directions

There are several future directions for the development of 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea and other TRPV1 antagonists. One area of research is the development of more potent and selective TRPV1 antagonists that can effectively manage pain and inflammation in a variety of models. Another area of research is the investigation of the potential therapeutic applications of TRPV1 antagonists in other disease states, such as cancer and metabolic disorders. Additionally, the development of TRPV1 antagonists with improved safety profiles and reduced risk of adverse effects is an important area of research.

Synthesis Methods

The synthesis of 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea was first reported in 2008 by researchers at the University of California, San Francisco. The synthesis involves a multi-step process that starts with the reaction of 3-methoxy-4-hydroxybenzaldehyde with oxolane-2-carboxylic acid to form a benzofuran intermediate. The benzofuran is then reacted with 4-methylphenyl isocyanate to form the urea derivative, 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea. The synthesis of 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea has been optimized since its initial discovery, and several alternative routes have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea has been extensively studied in preclinical models of pain and inflammation. In vitro studies have shown that 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea selectively inhibits TRPV1-mediated calcium influx in sensory neurons without affecting other ion channels. In vivo studies have demonstrated that 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea reduces pain behavior in several animal models of acute and chronic pain, including thermal, mechanical, and chemical stimuli. 1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea has also been shown to reduce inflammation in models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis.

properties

IUPAC Name

1-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-15-5-8-17(9-6-15)23-21(24)22-13-16-7-10-19(20(12-16)25-2)27-14-18-4-3-11-26-18/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCQKCPAOXDSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=CC(=C(C=C2)OCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.